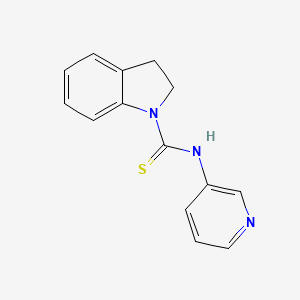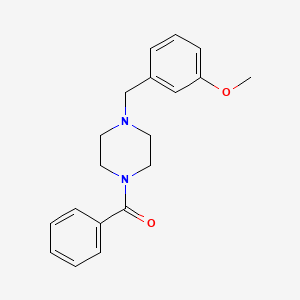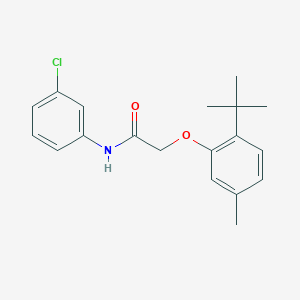
N-3-pyridinyl-1-indolinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-pyridinyl-1-indolinecarbothioamide is a useful research compound. Its molecular formula is C14H13N3S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.08301860 g/mol and the complexity rating of the compound is 307. The solubility of this chemical has been described as >38.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Treatment and Neurodegenerative Disorders N-3-pyridinyl-1-indolinecarbothioamide derivatives demonstrate potential in cancer treatment by inhibiting Tryptophan 2,3-Dioxygenase (TDO-2). This inhibition may also benefit patients with neurodegenerative disorders such as Parkinson’s, Alzheimer’s, and Huntington’s diseases, as well as those suffering from chronic viral infections like HCV and HIV, depression, and obesity (Abdel-Magid, 2017).
Synthesis of Tetracyclic Core of Tronocarpine The compound plays a role in the synthesis of the tetracyclic core of tronocarpine, a crucial component in various biochemical processes. Its efficacy as a substrate in Mn(III)-mediated oxidative cyclization reactions has been demonstrated, showcasing its versatility in organic synthesis (Magolan & Kerr, 2006).
Dye-Sensitized Solar Cells Metal-free indoline dyes, including derivatives of this compound, have been utilized in dye-sensitized solar cells. These derivatives show high efficiency in converting solar energy to current, highlighting their potential in renewable energy technologies (Horiuchi et al., 2004).
Biological Investigations N-(pyridin-2-yl)hydrazinecarbothioamide, a related compound, has been synthesized and investigated for its biological properties. It shows potential in the treatment of bacterial infections and might have applications in the development of new antibiotics or antimicrobial agents (Abu-Melha, 2018).
Cytotoxic and DNA Topoisomerase II Inhibitors Derivatives of this compound have shown cytotoxic activity and the ability to inhibit DNA topoisomerase II, making them potential candidates for anticancer therapies (Peczyńska‐Czoch et al., 1994).
Treatment for Alzheimer's Disease N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, a closely related compound, has shown promise as a potential therapeutic agent for Alzheimer's disease. Its synthesis and biological evaluation indicate its usefulness in treating neurodegenerative diseases (Klein et al., 1996).
Propiedades
IUPAC Name |
N-pyridin-3-yl-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c18-14(16-12-5-3-8-15-10-12)17-9-7-11-4-1-2-6-13(11)17/h1-6,8,10H,7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEJXQZOPSYVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)


![methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5593763.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)

![6-tert-butyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5593792.png)
![2-(2-hydroxyethyl)-8-[(5-methyl-3-thienyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5593801.png)

![methyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593816.png)
![4-methyl-6-[2-[3-oxo-3-(1-pyrrolidinyl)propyl]-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl]-2-pyrimidinamine](/img/structure/B5593820.png)
![methyl 3-{[(4-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5593823.png)
![9-(4-chloro-3-fluorobenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593825.png)
